molecular formula C8H9BrN2O2 B1381004 4-bromo-N,3-dimethyl-2-nitroaniline CAS No. 859914-00-4

4-bromo-N,3-dimethyl-2-nitroaniline

Cat. No.: B1381004
CAS No.: 859914-00-4
M. Wt: 245.07 g/mol
InChI Key: VRIAPPJRLUEAOQ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline involves multiple steps . One method involves adding an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dimethyl-2-nitroaniline can be represented by the InChI code 1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 . The compound has a monoisotopic mass of 243.984726 Da .


Physical and Chemical Properties Analysis

4-Bromo-N,N-dimethyl-2-nitroaniline has a density of 1.6±0.1 g/cm3 . It has a boiling point of 319.9±27.0 °C at 760 mmHg . The compound is solid at room temperature . It has a flash point of 147.3±23.7 °C .

Scientific Research Applications

Crystallographic and Molecular Structure Studies

4-Bromo-N,3-dimethyl-2-nitroaniline has been studied for its crystallographic properties, providing insights into molecular interactions and structure. Krygowski and Maurin (1989) examined the geometry of N,N-dimethyl-4-nitroaniline and its derivatives, challenging the classical concept of through-resonance in these compounds (Krygowski & Maurin, 1989).

Thermochemical Properties

Research by Furukawa et al. (1984) focused on the standard enthalpies of combustion and sublimation of N,N-dimethyl-nitroanilines, including this compound. Their findings offer valuable data on the thermochemical properties of these compounds (Furukawa et al., 1984).

Aromatic Nucleophilic Substitution Studies

The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which is related to the structure of this compound, was investigated by Guerrera et al. (1995). This research sheds light on novel pathways in aromatic nucleophilic substitution (Guerrera et al., 1995).

DNA Conformation Studies

Vyas et al. (1984) explored the use of nitroaniline derivatives, like this compound, as reporter molecules to study DNA conformation. This research contributes to understanding how such molecules can probe the structure of DNA (Vyas et al., 1984).

Phase Equilibria and Crystallization Studies

Reddi et al. (2012) conducted phase equilibria and crystallization studies on urea-4-bromo-2-nitroaniline systems. Their findings are crucial for understanding the miscibility and thermodynamic parameters of such mixtures (Reddi et al., 2012).

Safety and Hazards

4-Bromo-N,N-dimethyl-2-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Properties

IUPAC Name

4-bromo-N,3-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIAPPJRLUEAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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